molecular formula C8H16N2O4 B558336 Boc-Dap-OH CAS No. 73259-81-1

Boc-Dap-OH

Cat. No. B558336
CAS RN: 73259-81-1
M. Wt: 204,2 g/mole
InChI Key: KRJLRVZLNABMAT-YFKPBYRVSA-N
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Description

Boc-Dap-OH, also known as (S)-3-amino-2-(tert-Butoxycarbonylamino)propionic acid, is a derivative of amino acids. It is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry. It can be used in the synthesis of peptide drug molecules and bioactive molecules .


Synthesis Analysis

Boc-Dap-OH is involved in various synthesis processes. For instance, it is used in the synthesis of ligand-targeted molecules . The synthesis process involves several steps, including the use of Fmoc-Asp (O t- Bu)-OH, PyBOP, DIPEA, DMF, and other reagents .


Molecular Structure Analysis

The molecular formula of Boc-Dap-OH is C8H16N2O4 . It has a molecular weight of 204.22 g/mol . The InChIKey of Boc-Dap-OH is KRJLRVZLNABMAT-YFKPBYRVSA-N . The compound is a zwitterion and acts as a nucleophile to attack the acyl carbon .


Chemical Reactions Analysis

Boc-Dap-OH is a zwitterion and acts as a nucleophile to attack the acyl carbon . It is commonly used in reactions that require the addition of a base to prepare a nucleophilic amino acid .


Physical And Chemical Properties Analysis

Boc-Dap-OH has a molecular weight of 204.22 g/mol . It is a solid substance . The compound is a zwitterion and acts as a nucleophile to attack the acyl carbon .

Scientific Research Applications

  • Anticancer Activity : Drąg-Zalesińska et al. (2015) studied betulin derivatives, including Boc-Dap-OH, for their role in treating human epidermoid carcinoma cells. The study revealed that Boc-Dap-OH, when used as a derivative, significantly increased the water solubility of betulin, facilitating its transport through cell membranes. This enhanced solubility was correlated with increased biological activity, highlighting the compound's potential in anticancer applications (Drąg-Zalesińska et al., 2015).

  • Drug Delivery Systems : Dağ et al. (2015) explored the use of Boc-Dap-OH in the creation of a polymer-albumin conjugate for delivering macromolecular platinum drugs to cancer cells. The study demonstrated how the polymer, which incorporated Boc-Dap-OH, could effectively deliver platinum drugs to ovarian cancer cell lines, showing enhanced toxicity compared to non-protein-coated controls (Dağ et al., 2015).

  • Peptide Synthesis and Radiopharmaceuticals : Shen et al. (2013) utilized Boc-Dap-OH in the synthesis of peptides for labeling with radiometallic cores. The study detailed the preparation of a lysine-based Dap derivative where Boc-Dap-OH was a key component. This approach resulted in peptides that could be efficiently labeled with radiometals, proving useful in creating peptide radiopharmaceuticals with favorable in vivo characteristics (Shen et al., 2013).

  • Peptide Nucleic Acid (PNA) Oligomerization : St Amant and Hudson (2012) developed a Boc-protecting group strategy using Fmoc-based PNA oligomerization for various nucleobases, including thymine and diaminopurine (DAP). The study demonstrated that Boc-Dap-OH could be integrated into PNAs, significantly enhancing their binding selectivity and acting as a fluorescent probe in PNA-DNA duplexes (St Amant & Hudson, 2012).

  • Solid-Phase Peptide Synthesis : Moreira et al. (2021) reported a high-yielding total synthesis of the antibiotic daptomycin using a stable kynurenine synthon in solid-phase peptide synthesis (SPPS). In this process, Boc-Dap-OH played a crucial role, demonstrating the utility of Boc-protected amino acids in efficient peptide synthesis (Moreira et al., 2021).

Safety And Hazards

When handling Boc-Dap-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373154
Record name Boc-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Dap-OH

CAS RN

73259-81-1
Record name Boc-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AJ Link, MKS Vink, DA Tirrell - Journal of the American Chemical …, 2004 - ACS Publications
… The resulting solution of TfN 3 in CH 2 Cl 2 was subsequently added slowly to a solution of Boc-Dap-OH (1.81 g, 8.86 mmol), K 2 CO 3 (1.84 g, 13.3 mmol), and CuSO 4 ·5H 2 O (22 mg, …
Number of citations: 407 pubs.acs.org
HAM Jawed, MH Mohammed, SH Ismeal - Iraqi J Pharm Sci, 2018 - iasj.net
… A mixture of tetrachloro phthalic anhydride (12.09 gm, 42.29 mmol), glycine or BOC Dap OH … the N,N- tetra chloro phthaloyl glycine, BOC Dap OH (compounds 2b and 2c) as a solid …
Number of citations: 3 www.iasj.net
YH Lau, DR Spring - Synlett, 2011 - thieme-connect.com
The efficient two-step synthesis of Fmoc-protected l-azidoalanine and l-azidohomoalanine from readily available Fmoc-protected asparagine and glutamine, respectively, is reported. …
Number of citations: 36 www.thieme-connect.com
J Dugal-Tessier, SD Barnscher, A Kanai… - Journal of natural …, 2017 - ACS Publications
… Dipeptide P4–P5 was coupled using HATU to form the Boc-Dap-OH (P4) amide bond with the desired P5. The Boc group was removed with TFA to yield P4–P5. These two subunits …
Number of citations: 18 pubs.acs.org
G Dawson, SA Dawson, C Marinzi, PE Dawson - Cancer letters, 2002 - Elsevier
Inhibiting the depalmitoylation of proteins disrupts cell survival signaling in tumor cells and leads to increased cell death. We chemically synthesized a non-hydrolyzable analog of the …
Number of citations: 36 www.sciencedirect.com
C Liu, Y Zou, H Hu, Y Jiang, L Qin - RSC advances, 2019 - pubs.rsc.org
… To a mixture of commercially available Boc-Dap-OH (1.5 g, 7.4 mmol, 5), K 2 CO 3 (2.0 g, 14.8 mmol) and catalytic amount CuSO 4 ·5H 2 O in water/MeOH (2 [thin space (1/6-em)] : [thin …
Number of citations: 5 pubs.rsc.org
C Liu, X Chen, X Zhi, W Weng, Q Li, X Li, Y Zou… - European Journal of …, 2018 - Elsevier
… To a mixture of commercially available Boc-Dap-OH (5, 3.18 g, 15.6 mmol), K 2 CO 3 (4.30 g, 31.20 mmol) and CuSO 4 · 5H 2 O (25.00 mg, 0.10 mmol) in water/MeOH (2:1, 135.00 mL) …
Number of citations: 25 www.sciencedirect.com
L Brans, E García‐Garayoa, C Schweinsberg… - …, 2010 - Wiley Online Library
… TfN 3 (2.0 equiv) was added dropwise to a solution of 213 mg Boc-Dap-OH (1.0 equiv), 216 mg K 2 CO 3 (1.5 equiv), and 2.6 mg CuSO 4 ⋅5 H 2 O (0.01 equiv) in 20 mL H 2 O/MeOH (1:…
HWP N'Dongo, Y Liu, D Can, P Schmutz… - Journal of …, 2009 - Elsevier
We describe reactions of [ 99m Tc(H 2 O) 3 (CO) 3 )] + (1) with Diels–Alder products of cyclopentadiene such as “Thiele’s acid” (HCp-COOH) 2 (2) and derivatives thereof in which the …
Number of citations: 34 www.sciencedirect.com
S Yokosaka, A Izawa, C Sakai, E Sakurada… - Bioorganic & medicinal …, 2018 - Elsevier
… To a solution of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid (Boc-Dap-OH) (15.0 mg, 0.0522 mmol) in DMF (0.50 mL) was added DIPEA (…
Number of citations: 17 www.sciencedirect.com

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